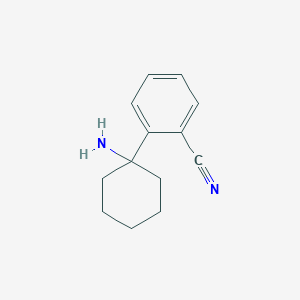
2-(1-Aminocyclohexyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclohexyl)benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 1-aminocyclohexane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(1-Aminocyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
2-(1-Aminocyclohexyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminocyclohexyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are often studied using various biochemical and biophysical techniques to elucidate its effects at the molecular level.
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, used as a precursor in the synthesis of various derivatives.
2-Aminobenzonitrile: A similar compound with an amino group directly attached to the benzene ring.
Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine.
Uniqueness
2-(1-Aminocyclohexyl)benzonitrile is unique due to the presence of both a cyclohexyl and a benzonitrile moiety, which imparts distinct chemical and physical properties
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-(1-aminocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,15H2 |
InChIキー |
AVVBLRSLEBJRKL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















